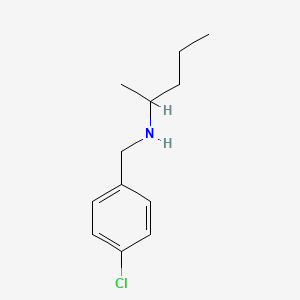

N-(4-Chlorobenzyl)pentan-2-amine

Beschreibung

Eigenschaften

Molekularformel |

C12H18ClN |

|---|---|

Molekulargewicht |

211.73 g/mol |

IUPAC-Name |

N-[(4-chlorophenyl)methyl]pentan-2-amine |

InChI |

InChI=1S/C12H18ClN/c1-3-4-10(2)14-9-11-5-7-12(13)8-6-11/h5-8,10,14H,3-4,9H2,1-2H3 |

InChI-Schlüssel |

TZGVTDOMNUBNMV-UHFFFAOYSA-N |

Kanonische SMILES |

CCCC(C)NCC1=CC=C(C=C1)Cl |

Herkunft des Produkts |

United States |

Synthetic Methodologies for N 4 Chlorobenzyl Pentan 2 Amine and Its Derivatives

Direct Synthetic Routes to Secondary Amines

The direct formation of secondary amines can be achieved through several reliable and well-established chemical transformations.

Reductive Amination Strategies

Reductive amination stands as a highly efficient and widely used method for the synthesis of secondary amines. This one-pot reaction involves the condensation of a primary amine with a ketone or aldehyde to form an imine intermediate, which is subsequently reduced in situ to the corresponding amine. For the synthesis of N-(4-Chlorobenzyl)pentan-2-amine, this would involve the reaction of 4-chlorobenzylamine (B54526) with pentan-2-one.

The reaction is typically carried out in the presence of a reducing agent. A variety of reducing agents can be employed, with the choice often depending on the substrate's functional group tolerance and the desired reaction conditions. Common reducing agents include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (STAB). Catalytic hydrogenation can also be employed for the reduction step. A metal-free reductive amination protocol has also been developed using a pinacol-derived chlorohydrosilane/pyridine (B92270) system, which has shown high functional group tolerance. nih.gov

| Reactant 1 | Reactant 2 | Reducing Agent | Product |

|---|---|---|---|

| 4-Chlorobenzylamine | Pentan-2-one | Sodium triacetoxyborohydride | This compound |

| Pentan-2-amine | 4-Chlorobenzaldehyde (B46862) | Sodium cyanoborohydride | This compound |

Nucleophilic Substitution Reactions Involving Haloalkanes and Amines

The formation of secondary amines via nucleophilic substitution is a classical and fundamental approach in organic synthesis. libretexts.org This method relies on the reaction between a primary amine, acting as a nucleophile, and a haloalkane. libretexts.org The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbon atom of the haloalkane, displacing the halide and forming a new C-N bond. libretexts.org

To synthesize this compound, two primary pathways are conceivable:

Reaction of 4-chlorobenzylamine with 2-chloropentane (B1584031) (or another 2-halopentane).

Reaction of pentan-2-amine with 4-chlorobenzyl chloride.

A significant challenge in this method is the potential for over-alkylation. libretexts.orgnih.govacs.org The newly formed secondary amine is often more nucleophilic than the starting primary amine, leading to further reaction with the haloalkane to produce a tertiary amine and subsequently a quaternary ammonium (B1175870) salt. libretexts.orgyoutube.com To mitigate this, reaction conditions such as the stoichiometry of the reactants must be carefully controlled, often using an excess of the primary amine. libretexts.org

Hydroamination Reactions of Alkenes

Hydroamination involves the direct addition of an N-H bond of an amine across the double bond of an alkene. wikipedia.orgnumberanalytics.com This atom-economical reaction is a powerful tool for C-N bond formation, though it often requires a catalyst to proceed efficiently, especially with unactivated alkenes. wikipedia.org

For the synthesis of this compound, the hydroamination of pent-1-ene or pent-2-ene with 4-chlorobenzylamine could be envisioned. The regioselectivity of the addition (Markovnikov vs. anti-Markovnikov) is a key consideration and can often be controlled by the choice of catalyst. Transition metal catalysts, particularly those based on late transition metals, have been extensively studied for this transformation. researchgate.net

Mannich-type Reactions for C-N Bond Formation

The Mannich reaction is a three-component condensation reaction that forms a β-amino carbonyl compound, known as a Mannich base. wikipedia.orgtaylorandfrancis.comlibretexts.orgorgoreview.comadichemistry.com The reaction typically involves an aldehyde (like formaldehyde), a primary or secondary amine, and a compound containing an acidic proton, such as a ketone. libretexts.orgorgoreview.comadichemistry.com

While not a direct route to this compound itself, a Mannich-type reaction could be employed to synthesize a precursor. For instance, the reaction of a suitable ketone, formaldehyde, and 4-chlorobenzylamine could yield a β-amino ketone, which could then be further modified to obtain the desired product. The mechanism involves the initial formation of an iminium ion from the amine and aldehyde, which then acts as an electrophile for the enol form of the ketone. wikipedia.orglibretexts.orgadichemistry.com

Stereoselective Synthesis Approaches

The synthesis of chiral amines, which are prevalent in pharmaceuticals and biologically active compounds, often requires stereoselective methods to control the formation of stereocenters. acs.orgyale.edufrancis-press.com

Asymmetric Catalysis in C-N Bond Formation

Asymmetric catalysis has emerged as a powerful strategy for the enantioselective synthesis of chiral amines. acs.orgfrancis-press.comfrontiersin.org This approach utilizes a chiral catalyst to influence the stereochemical outcome of the reaction, leading to the preferential formation of one enantiomer over the other.

In the context of synthesizing an enantiomerically enriched form of this compound, asymmetric reductive amination is a highly relevant technique. This can be achieved by using a chiral reducing agent or, more commonly, a chiral catalyst in conjunction with a standard reducing agent. Chiral ligands complexed to transition metals, such as iridium or rhodium, are often employed to catalyze the asymmetric hydrogenation of the intermediate imine. acs.org

Another approach involves the use of chiral auxiliaries. researchgate.net For example, a chiral amine can be reacted with a ketone to form a chiral imine, which is then reduced diastereoselectively. Subsequent removal of the chiral auxiliary yields the desired chiral amine. The use of tert-butanesulfinamide as a chiral auxiliary has proven to be a versatile and widely adopted method for the asymmetric synthesis of a broad range of amines. yale.edubeilstein-journals.org

| Reaction Type | Chiral Source | Key Feature |

|---|---|---|

| Asymmetric Reductive Amination | Chiral Metal-Ligand Complex | Direct enantioselective reduction of imine. |

| Asymmetric Hydroamination | Chiral Catalyst | Enantioselective addition of N-H across a C=C bond. |

| Chiral Auxiliary-Mediated Synthesis | tert-Butanesulfinamide | Diastereoselective reduction of a chiral sulfinylimine. |

Chiral Auxiliary-Mediated Synthesis

The creation of enantiomerically pure amines is often achieved through the use of chiral auxiliaries. These are chiral molecules that are temporarily incorporated into the substrate to direct the stereochemical outcome of a reaction, after which they are cleaved and can often be recovered. numberanalytics.com For the synthesis of chiral this compound, a chiral auxiliary can be attached to either the pentan-2-amine or the 4-chlorobenzaldehyde precursor.

One common strategy involves the use of amino acid-derived or camphor-derived auxiliaries. numberanalytics.com For instance, a chiral auxiliary such as a derivative of (S)-proline could be reacted with pentan-2-amine to form a chiral amide. Subsequent reductive amination with 4-chlorobenzaldehyde would proceed with diastereoselectivity, controlled by the steric and electronic properties of the auxiliary. The final step would involve the hydrolytic or reductive cleavage of the auxiliary to yield the desired enantiomer of this compound.

While specific examples for this compound are not extensively documented, the general approach is well-established for the synthesis of other chiral amines. The effectiveness of this method is highly dependent on the choice of the chiral auxiliary and the reaction conditions.

Table 1: Representative Chiral Auxiliaries and Their Potential Application

| Chiral Auxiliary | Auxiliary Type | Potential Attachment Point | Expected Stereocontrol |

| (S)-Proline derivative | Amino acid-derived | Pentan-2-amine (forming an amide) | High diastereoselectivity in subsequent reductive amination |

| Evans' auxiliary (oxazolidinone) | Oxazolidinone | Pentan-2-amine (forming an amide) | Excellent stereocontrol in alkylation or reductive amination |

| (1R,2S)-Ephedrine | Amino alcohol | 4-Chlorobenzaldehyde (forming a chiral oxazolidine) | Facial selectivity in nucleophilic addition to the iminium ion |

| Camphorsultam | Sulfonamide | Pentan-2-amine (forming a sulfonamide) | High diastereoselectivity in various C-N bond forming reactions |

Enantioselective Reductive Amination

Enantioselective reductive amination is a more direct and atom-economical approach to chiral amines compared to the use of stoichiometric chiral auxiliaries. consensus.app This method involves the in-situ formation of an imine from a ketone and an amine, which is then asymmetrically reduced by a chiral catalyst and a reducing agent. rsc.org For the synthesis of this compound, this would typically involve the reaction of pentan-2-one with 4-chlorobenzylamine or 4-chlorobenzaldehyde with pentan-2-amine in the presence of a chiral catalyst.

Chiral phosphoric acids (CPAs) have emerged as powerful catalysts for the enantioselective reductive amination of ketones. nih.gov A CPA catalyst can activate the imine intermediate towards reduction and control the facial selectivity of the hydride transfer from a reducing agent, such as a Hantzsch ester or trichlorosilane. nih.govrsc.org The nitrogen atom of the pyridyl ring in some substrates has been shown to be an important factor in promoting both reaction activity and enantioselectivity, a feature that could be relevant in analogous systems. nih.gov

Transition metal catalysts, particularly those based on iridium and rhodium with chiral phosphine (B1218219) ligands, are also highly effective for asymmetric reductive amination. rsc.orgnih.govnih.gov These catalysts can achieve high enantioselectivities and turnovers for a broad range of substrates. nih.gov

Table 2: Potential Catalytic Systems for Enantioselective Reductive Amination

| Catalyst Type | Specific Example | Reactants | Reducing Agent | Potential Outcome |

| Chiral Phosphoric Acid | (R)-TRIP | Pentan-2-one, 4-Chlorobenzylamine | Hantzsch Ester | High enantioselectivity (ee) |

| Iridium Catalyst | [Ir(cod)Cl]₂ / (S)-f-Binaphane | Pentan-2-one, 4-Chlorobenzylamine | H₂ | High ee and yield |

| Rhodium Catalyst | Cationic Rh-Deguphos | 4-Chlorobenzaldehyde, Pentan-2-amine | H₂ | Good yield and high ee |

| Ruthenium Catalyst | Ru(OAc)₂{(S)-binap} | Pentan-2-one, Ammonium trifluoroacetate (B77799) (followed by alkylation) | H₂ | Excellent ee for primary amines |

Green Chemistry Principles in Synthesis

The development of environmentally benign synthetic methods is a major goal in modern chemistry. For the synthesis of this compound, green chemistry principles can be applied through the use of solvent-free conditions, aqueous reaction media, and sustainable catalysts.

Performing reactions in the absence of organic solvents or in water as the solvent significantly reduces the environmental impact of a chemical process. rsc.orgresearchgate.net Reductive amination reactions can often be carried out under solvent-free conditions, for example, by grinding the reactants together with a solid reducing agent. researchgate.netacs.orgresearchgate.net This approach is not only environmentally friendly but can also lead to higher reaction rates and simpler work-up procedures. researchgate.net

Aqueous reductive amination is another green alternative. nih.govtue.nl The use of water as a solvent is highly desirable due to its low cost, non-flammability, and non-toxicity. Specialized catalysts, such as water-soluble dendritic iridium catalysts, have been developed to facilitate reductive amination in aqueous media. nih.govtue.nl These catalysts can be encapsulated, for instance in a dialysis bag, allowing for easy separation and recycling. nih.govtue.nl

The development of efficient and recyclable catalysts is a cornerstone of green chemistry. For the synthesis of N-benzylamines, heterogeneous catalysts are particularly attractive as they can be easily separated from the reaction mixture and reused. researchgate.netacs.org

Commercially available heterogeneous nickel catalysts have been shown to be effective for the N-alkylation of amines with alcohols, which is a "borrowing hydrogen" methodology. researchgate.netacs.orgrug.nl This process involves the temporary oxidation of the alcohol to an aldehyde, which then reacts with the amine to form an imine that is subsequently reduced. This atom-economical process generates water as the only byproduct.

Gold catalysts supported on various metal oxides, such as TiO₂ and CeO₂, have also been investigated for the reductive amination of ketones with benzylamines. researchgate.net These catalysts can exhibit high activity and selectivity for the desired secondary amine. researchgate.net Photocatalytic methods using materials like ultrathin BiOCl nanosheets are also emerging as a sustainable approach for the synthesis of N-benzylideneamines from benzylamines under visible light, which can then be reduced to the desired N-benzylamines. researchgate.net

Table 3: Green Chemistry Approaches to N-Benzylamine Synthesis

| Green Approach | Specific Method | Catalyst Example | Reactants | Key Advantage |

| Solvent-Free | Grinding | p-Toluenesulfonic acid / NaBH₄ | 4-Chlorobenzaldehyde, Pentan-2-amine | Reduced waste, simple procedure |

| Aqueous Medium | Micellar Catalysis | Surfactant (e.g., TPGS-750-M) | 4-Chlorobenzaldehyde, Pentan-2-amine | Use of water as solvent, catalyst recycling |

| Sustainable Catalyst | Heterogeneous Catalysis | Raney Nickel | 4-Chlorobenzyl alcohol, Pentan-2-amine | Catalyst recyclability, atom economy |

| Photocatalysis | Visible Light Irradiation | BiOCl nanosheets | 4-Chlorobenzylamine (oxidation to imine) | Use of light as an energy source |

Advanced Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. By analyzing the magnetic properties of atomic nuclei, NMR allows for the determination of the connectivity and chemical environment of atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Proton NMR (¹H NMR) spectroscopy provides information on the chemical environment and connectivity of hydrogen atoms in a molecule. The expected ¹H NMR spectrum of N-(4-Chlorobenzyl)pentan-2-amine would exhibit distinct signals corresponding to the different types of protons present.

The aromatic protons on the 4-chlorobenzyl group are expected to appear as two doublets in the downfield region of the spectrum, typically between δ 7.2 and 7.4 ppm, due to the electron-withdrawing effect of the chlorine atom. The benzylic protons (Ar-CH₂-N) would likely resonate as a singlet or a multiplet around δ 3.7 ppm. The proton attached to the nitrogen (N-H) would appear as a broad singlet, with its chemical shift being concentration and solvent dependent, typically in the range of δ 1.0-3.0 ppm.

The protons of the pentan-2-amine moiety would show characteristic signals in the upfield region. The methine proton (CH-N) adjacent to the nitrogen would be expected around δ 2.5-3.0 ppm, likely as a multiplet due to coupling with neighboring protons. The methyl group attached to this chiral center (CH₃-CH) would appear as a doublet around δ 1.0-1.2 ppm. The remaining methylene (B1212753) and methyl protons of the pentyl chain would resonate at higher field strengths, between δ 0.8 and 1.5 ppm, with multiplicities determined by their coupling to adjacent protons.

Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| Aromatic (C₆H₄) | 7.2 - 7.4 | d |

| Benzylic (Ar-CH₂) | ~ 3.7 | s or m |

| N-H | 1.0 - 3.0 | br s |

| Methine (N-CH) | 2.5 - 3.0 | m |

| Methylene (CH₂) | 1.2 - 1.5 | m |

| Methyl (CH-CH₃) | 1.0 - 1.2 | d |

| Methyl (CH₂-CH₃) | 0.8 - 1.0 | t |

d = doublet, s = singlet, m = multiplet, br s = broad singlet, t = triplet. Data is predicted based on analogous compounds and general NMR principles.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. Due to the low natural abundance of the ¹³C isotope, the spectra are typically acquired with proton decoupling, resulting in a spectrum of singlets, where each signal corresponds to a unique carbon environment.

For this compound, the aromatic carbons would resonate in the δ 120-140 ppm region. The carbon bearing the chlorine atom (C-Cl) would be found at the lower end of this range, while the quaternary aromatic carbon would be at the higher end. The benzylic carbon (Ar-CH₂) is expected to appear around δ 50-55 ppm.

The carbons of the pentan-2-amine chain would be observed in the upfield region. The methine carbon bonded to the nitrogen (N-CH) would resonate around δ 50-60 ppm. The other aliphatic carbons would appear at higher field strengths, generally between δ 10 and 40 ppm.

Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Aromatic (C-Cl) | ~132 |

| Aromatic (CH) | ~128-130 |

| Aromatic (Quaternary) | ~138 |

| Benzylic (Ar-CH₂) | 50 - 55 |

| Methine (N-CH) | 50 - 60 |

| Methylene (CH₂) | 20 - 40 |

| Methyl (CH-CH₃) | ~20 |

| Methyl (CH₂-CH₃) | ~14 |

Data is predicted based on analogous compounds and general NMR principles.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR techniques are instrumental in unambiguously assigning the signals observed in 1D NMR spectra by revealing correlations between nuclei. youtube.comsdsu.eduscience.gov

COSY (Correlation Spectroscopy) : This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. For this compound, COSY would be crucial for establishing the connectivity within the pentyl chain, showing cross-peaks between adjacent protons. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates proton signals with the signals of directly attached carbons. sdsu.edu It would allow for the direct assignment of each protonated carbon in the molecule by linking the previously discussed ¹H and ¹³C NMR signals.

Solid-State NMR Applications

Solid-state NMR (ssNMR) spectroscopy is a powerful technique for the characterization of materials in their solid form. While less common for routine analysis of small organic molecules, ssNMR can provide valuable information about the compound's structure, conformation, and intermolecular interactions in the solid state. Potential applications for this compound could include the study of polymorphism (the existence of different crystalline forms), which can be critical in pharmaceutical and materials science. Furthermore, ssNMR can be used to investigate the interactions of the compound with surfaces or within a polymer matrix.

Vibrational Spectroscopy

Vibrational spectroscopy, particularly infrared spectroscopy, is a rapid and effective method for identifying the functional groups present in a molecule.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. Different functional groups absorb at characteristic frequencies, providing a "fingerprint" of the molecule.

For this compound, the IR spectrum would be expected to show the following characteristic absorption bands:

N-H Stretch : A weak to medium absorption band in the region of 3300-3500 cm⁻¹ is characteristic of a secondary amine N-H bond. youtube.com

C-H Stretch (Aromatic) : Absorption bands above 3000 cm⁻¹ are indicative of C-H bonds in the aromatic ring.

C-H Stretch (Aliphatic) : Strong absorption bands just below 3000 cm⁻¹, in the range of 2850-2960 cm⁻¹, correspond to the C-H bonds of the pentyl group.

C=C Stretch (Aromatic) : Aromatic ring stretching vibrations typically appear as a series of peaks in the 1450-1600 cm⁻¹ region.

C-N Stretch : The stretching vibration of the C-N bond is expected in the 1020-1250 cm⁻¹ range.

C-Cl Stretch : The presence of the chlorine atom would give rise to a strong absorption in the fingerprint region, typically between 600 and 800 cm⁻¹. youtube.com

Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| N-H Stretch | 3300 - 3500 | Weak-Medium |

| Aromatic C-H Stretch | > 3000 | Medium |

| Aliphatic C-H Stretch | 2850 - 2960 | Strong |

| Aromatic C=C Stretch | 1450 - 1600 | Medium |

| C-N Stretch | 1020 - 1250 | Medium |

| C-Cl Stretch | 600 - 800 | Strong |

Data is predicted based on general IR spectroscopy principles and data for analogous compounds.

Raman Spectroscopy for Molecular Vibrations

Raman spectroscopy provides detailed information about the molecular vibrations of this compound, offering a vibrational fingerprint of the molecule. This non-destructive technique is particularly sensitive to non-polar bonds and symmetric vibrations, complementing infrared spectroscopy.

The Raman spectrum of this compound is characterized by a series of distinct bands corresponding to the vibrations of its constituent functional groups. The aromatic ring of the 4-chlorobenzyl group gives rise to several prominent peaks. The C-C stretching vibrations within the benzene (B151609) ring typically appear in the 1590-1600 cm⁻¹ region. researchgate.net The characteristic "ring breathing" mode, a symmetric stretching of the entire benzene ring, is expected to produce a strong signal around 1000 cm⁻¹. researchgate.net The presence of the chlorine substituent on the aromatic ring will also influence the spectrum. The C-Cl stretching vibration is anticipated in the lower frequency region, typically between 600 and 800 cm⁻¹. capes.gov.br

The aliphatic pentan-2-amine portion of the molecule contributes its own set of vibrational modes. C-H stretching vibrations from the methyl and methylene groups are expected in the high-frequency region of 2850-3000 cm⁻¹. The C-N stretching vibration of the secondary amine is typically observed in the 1100-1250 cm⁻¹ range. The various bending and rocking motions of the alkyl chain will produce a series of peaks in the fingerprint region (below 1500 cm⁻¹).

A hypothetical Raman peak assignment for this compound is presented in Table 1.

Table 1: Predicted Raman Spectral Data for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| ~3050 | Aromatic C-H Stretch | 4-Chlorobenzyl |

| 2850-2970 | Aliphatic C-H Stretch | Pentyl Chain |

| 1595 | Aromatic C=C Stretch | 4-Chlorobenzyl |

| 1450 | CH₂ Bending (Scissoring) | Pentyl Chain |

| ~1297 | C-C Stretch (influenced by Cl) | 4-Chlorobenzyl |

| 1100-1250 | C-N Stretch | Secondary Amine |

| ~1000 | Aromatic Ring Breathing | 4-Chlorobenzyl |

| 600-800 | C-Cl Stretch | 4-Chlorobenzyl |

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to deduce its structure by analyzing its fragmentation patterns.

In EI-MS, the sample is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺˙) and subsequent fragmentation. The fragmentation pattern is highly characteristic of the molecule's structure. For this compound, the molecular ion peak would be expected at an m/z corresponding to its molecular weight. Due to the presence of a nitrogen atom, this molecular weight will be an odd number, a key diagnostic feature for amines. whitman.edulibretexts.org

The fragmentation of secondary amines is often dominated by α-cleavage, which is the breaking of the bond adjacent to the nitrogen atom. libretexts.org For this compound, two primary α-cleavage pathways are possible. Cleavage of the bond between the nitrogen and the pentyl group would result in the formation of a stable benzyl (B1604629) cation or a tropylium (B1234903) ion at m/z 91, and a neutral pentan-2-amine radical. Alternatively, cleavage of the bond between the nitrogen and the benzyl group would lead to the formation of a protonated pentan-2-amine fragment. Another significant fragmentation pathway for benzylamines is the cleavage of the C-N bond to form the highly stable benzyl cation (m/z 91) and a protonated pentyl amine fragment. nih.gov The presence of a chlorine atom will also be evident from the isotopic pattern of chlorine-containing fragments, with the M+2 peak being approximately one-third the intensity of the M peak for fragments containing one chlorine atom.

A table of predicted major fragment ions in the EI-MS of this compound is provided below.

Table 2: Predicted EI-MS Fragmentation Data for this compound

| m/z | Proposed Fragment Ion | Fragmentation Pathway |

| 211 | [C₁₂H₁₈ClN]⁺˙ | Molecular Ion (M⁺˙) |

| 125 | [C₇H₇Cl]⁺ | Benzyl cation with chlorine |

| 91 | [C₇H₇]⁺ | Tropylium ion (rearrangement from benzyl cation) |

| 86 | [C₅H₁₂N]⁺ | α-cleavage, loss of chlorobenzyl radical |

| 72 | [C₄H₁₀N]⁺ | Cleavage of the pentyl chain |

ESI-MS is a soft ionization technique that is particularly useful for analyzing polar and thermally labile molecules. In positive ion mode, this compound would readily form a protonated molecule, [M+H]⁺. This technique typically results in minimal fragmentation, providing a clear indication of the molecular weight. wikipedia.org The high proton affinity of the tertiary amine in the derivatized analyte enhances the electrospray ionization efficiency and signal response. nih.gov For this compound, the expected [M+H]⁺ ion would have an m/z of approximately 212.

HRMS provides a highly accurate measurement of the mass-to-charge ratio of an ion, allowing for the determination of the elemental composition of the molecule. measurlabs.com This is crucial for distinguishing between compounds with the same nominal mass but different elemental formulas. For this compound (C₁₂H₁₈ClN), HRMS would be able to confirm this specific elemental composition with a high degree of confidence, differentiating it from any potential isomers or impurities. rsc.orgbohrium.comresearchgate.net

Table 3: Predicted HRMS Data for this compound

| Ion | Elemental Composition | Calculated m/z |

| [M+H]⁺ | C₁₂H₁₉ClN⁺ | 212.1206 |

| [M+Na]⁺ | C₁₂H₁₈ClNNa⁺ | 234.1025 |

Tandem mass spectrometry, or MS/MS, is a powerful technique for detailed structural analysis. nih.govnih.gov In an MS/MS experiment, the protonated molecule ([M+H]⁺) generated by ESI is selected and then subjected to collision-induced dissociation (CID) to generate a series of fragment ions. researchgate.net The fragmentation patterns observed in MS/MS can provide detailed structural information and help to confirm the connectivity of the atoms within the molecule. For this compound, the fragmentation of the [M+H]⁺ ion would likely involve the loss of neutral molecules such as propene from the pentyl chain or the cleavage of the C-N bond to yield the chlorobenzyl cation.

X-ray Crystallography

X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. nih.gov If a suitable single crystal of this compound can be grown, X-ray diffraction analysis would provide precise information on bond lengths, bond angles, and the conformation of the molecule in the solid state. acs.orgscispace.com It would also reveal details about the intermolecular interactions, such as hydrogen bonding, that govern the crystal packing. mdpi.com

The crystal structure would likely belong to one of the common space groups for organic molecules, such as P2₁/c or C2/c. nih.gov The unit cell dimensions would be determined, providing the volume of the repeating unit of the crystal lattice. While specific data for this compound is not available, a hypothetical crystallographic data table is presented below based on typical values for similar organic compounds.

Table 4: Hypothetical X-ray Crystallographic Data for this compound

| Parameter | Predicted Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10-15 |

| b (Å) | 5-10 |

| c (Å) | 15-25 |

| α (°) | 90 |

| β (°) | 95-105 |

| γ (°) | 90 |

| Volume (ų) | 1500-2500 |

| Z (molecules/unit cell) | 4 |

Single-Crystal X-ray Diffraction for Solid-State Structure Determination

Single-crystal X-ray diffraction (SC-XRD) stands as the definitive method for determining the precise atomic arrangement of a crystalline solid. This technique involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern. The analysis provides the exact coordinates of each atom in the crystal lattice, allowing for the precise determination of bond lengths, bond angles, and torsional angles.

For this compound, an SC-XRD analysis would reveal the solid-state conformation of the molecule, including the orientation of the 4-chlorobenzyl group relative to the pentylamine chain. While specific experimental data for this compound is not publicly available, a hypothetical dataset for a related structure could be expected to yield crystallographic parameters similar to those presented in the table below. The crystal system for similar small organic molecules can vary, with monoclinic systems being common. researchgate.netnih.gov

Interactive Table: Hypothetical Crystallographic Data for this compound

| Parameter | Hypothetical Value |

| Chemical Formula | C₁₂H₁₈ClN |

| Formula Weight | 211.73 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 8.2 |

| c (Å) | 14.1 |

| α (°) | 90 |

| β (°) | 98.5 |

| γ (°) | 90 |

| Volume (ų) | 1200 |

| Z (molecules per cell) | 4 |

| Calculated Density (g/cm³) | 1.175 |

Note: The data in this table is illustrative and represents typical values for a small organic molecule. It is not based on experimental results for this compound.

Analysis of Intermolecular and Intramolecular Interactions

The data from SC-XRD is crucial for analyzing the various non-covalent interactions that dictate the crystal packing. In the solid state of this compound, several key interactions would be anticipated.

Intramolecular Interactions: These forces exist within a single molecule. The flexibility of the pentylamine chain allows for various conformations, which would be stabilized by weak intramolecular van der Waals forces. The spatial relationship between the chlorine atom, the aromatic ring, and the amine group would be fixed in the determined crystal structure.

Intermolecular Interactions: These forces occur between adjacent molecules in the crystal lattice. For this compound, the following interactions are expected:

Hydrogen Bonding: The secondary amine group (N-H) can act as a hydrogen bond donor, potentially forming hydrogen bonds with the nitrogen atom or the chlorine atom of a neighboring molecule (N-H···N or N-H···Cl).

π-π Stacking: The presence of the 4-chlorophenyl ring allows for potential π-π stacking interactions between the aromatic rings of adjacent molecules, contributing to the stability of the crystal packing.

van der Waals Forces: These ubiquitous forces would be present between the aliphatic pentyl chains and between all atoms of the molecules.

Analysis of these interactions, often visualized using Hirshfeld surface analysis, provides insight into the stability and properties of the crystalline material. researchgate.net

Absolute Configuration Determination for Chiral Centers

This compound is a chiral molecule, with the stereocenter located at the second carbon atom (C2) of the pentane (B18724) chain. This gives rise to two possible enantiomers: (R)-N-(4-Chlorobenzyl)pentan-2-amine and (S)-N-(4-Chlorobenzyl)pentan-2-amine. Determining the absolute configuration is critical as enantiomers can have different biological activities and chemical properties.

Several methods are available for this purpose:

X-ray Crystallography of a Diastereomeric Salt: One of the most reliable methods involves reacting the racemic amine with a chiral resolving agent (like tartaric acid) to form diastereomeric salts. These salts can often be separated by crystallization. An SC-XRD analysis of a single crystal of one of the diastereomeric salts allows for the unambiguous determination of the absolute configuration of the amine. nih.gov

NMR Spectroscopy with Chiral Derivatizing Agents: Another common approach involves reacting the amine with a chiral derivatizing agent (CDA), such as Mosher's acid or α-fluorinated phenylacetic acid, to form diastereomers. frontiersin.org The resulting diastereomers exhibit distinct chemical shifts in their ¹H or ¹⁹F NMR spectra. By comparing the experimental NMR data to theoretical models or calculated values, the absolute configuration of the original amine can be assigned. frontiersin.orghebmu.edu.cn

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a technique used to study the electronic transitions within a molecule. When a molecule absorbs UV or visible light, electrons are promoted from a lower energy molecular orbital to a higher energy one. The wavelengths of light absorbed are characteristic of the molecule's chromophores (the light-absorbing parts of the molecule).

The primary chromophore in this compound is the 4-chlorophenyl group. This aromatic system gives rise to characteristic π → π* transitions. The absorption of UV light excites electrons from the π bonding orbitals to the π* antibonding orbitals of the benzene ring. While a specific spectrum for this compound is not documented, the expected absorption maxima (λmax) can be estimated based on similar structures like 4-chlorobenzylamine (B54526). nih.gov

Interactive Table: Expected UV-Vis Absorption Data for this compound in a Non-polar Solvent

| Expected Transition | Typical λmax Range (nm) | Molar Absorptivity (ε) Range (L mol⁻¹ cm⁻¹) |

| π → π* (Primary) | ~210 - 230 | 5,000 - 15,000 |

| π → π* (Secondary) | ~260 - 280 | 200 - 500 |

Note: This data is illustrative, representing typical values for a chlorophenyl-containing compound, and is not based on specific experimental results for this compound.

The position and intensity of these absorption bands can be influenced by the solvent and the substitution on the benzene ring. This technique is valuable for confirming the presence of the aromatic chromophore and for quantitative analysis.

Quantum Chemical Calculations

Quantum chemical calculations offer a powerful lens through which to examine the intricacies of molecular structure and behavior. These methods, grounded in the fundamental principles of quantum mechanics, provide detailed insights into the electronic and geometric properties of molecules like this compound.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost. For this compound, DFT methods, such as B3LYP, are employed to determine the most stable three-dimensional arrangement of its atoms, a process known as geometry optimization. epstem.net This involves finding the minimum energy conformation of the molecule, which corresponds to its most likely structure.

The electronic structure, which dictates the molecule's reactivity and properties, is also elucidated through DFT. These calculations provide information on the distribution of electrons within the molecule, highlighting areas of high and low electron density. For instance, in similar benzylamine (B48309) derivatives, DFT calculations have been instrumental in understanding their biological activity by modeling electronic properties like HOMO-LUMO gaps and electrostatic potentials.

Hartree-Fock (HF) and Post-HF Methods

The Hartree-Fock (HF) method is a foundational ab initio quantum chemistry method that provides a good starting point for understanding molecular electronic structure. researchgate.net While computationally less demanding than more advanced methods, HF often serves as a baseline for more accurate calculations. researchgate.net For complex molecules, comparing HF and DFT results, such as with the B3LYP functional, can offer a more comprehensive understanding of the vibrational and electronic properties. researchgate.net

Post-HF methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, build upon the HF framework to incorporate a higher degree of electron correlation. While computationally more intensive, these methods can provide more accurate energy and property predictions, which can be crucial for understanding subtle electronic effects within this compound.

Basis Set Selection and Computational Efficiency

The choice of a basis set is a critical aspect of any quantum chemical calculation. A basis set is a set of mathematical functions used to build the molecular orbitals. Larger basis sets, such as 6-311++G(d,p), provide a more accurate representation of the electron distribution but at a higher computational cost. researchgate.net Conversely, smaller basis sets like 6-31G(d,p) offer a compromise between accuracy and efficiency. epstem.netdoaj.org The selection of an appropriate basis set for studying this compound depends on the specific property being investigated and the available computational resources. For instance, geometry optimizations might be feasible with a smaller basis set, while more accurate energy calculations could necessitate a larger one. researchgate.net

Molecular and Electronic Structure Analysis

Delving deeper into the computational results allows for a detailed analysis of the molecular and electronic features that govern the chemical behavior of this compound.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy gap between the HOMO and LUMO is a crucial indicator of a molecule's kinetic stability, with a larger gap suggesting higher stability and lower reactivity. nih.gov For this compound, FMO analysis can predict the most likely sites for electrophilic and nucleophilic attack. nih.gov

| Orbital | Energy (eV) |

|---|---|

| HOMO | -5.5078 |

| LUMO | -1.8307 |

| HOMO-LUMO Gap | 3.6771 |

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. libretexts.org It is a valuable tool for understanding intermolecular interactions, as it illustrates the charge distribution from a three-dimensional perspective. libretexts.org The MEP map uses a color scale to denote different potential regions: red typically indicates regions of high electron density (negative potential), which are prone to electrophilic attack, while blue represents regions of low electron density (positive potential), susceptible to nucleophilic attack. researchgate.netwalisongo.ac.id Green and yellow areas represent intermediate potential values. researchgate.net For this compound, the MEP map would likely show a negative potential around the chlorine atom and the nitrogen atom of the amine group, and positive potentials around the hydrogen atoms. researchgate.net

| Region | Potential (arbitrary units) | Color Code |

|---|---|---|

| Around Chlorine Atom | -0.01 | Red |

| Around Amine Nitrogen | -0.005 | Orange/Yellow |

| Around Benzyl Hydrogens | +0.01 | Blue |

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational method that translates the complex, delocalized molecular wavefunctions obtained from quantum chemical calculations into a more intuitive, localized Lewis structure representation of chemical bonding. uni-muenchen.deq-chem.com This analysis provides information on electron density distribution, atomic charges, and the nature of orbital interactions within the molecule. q-chem.com

A key aspect of NBO analysis is the examination of donor-acceptor interactions, which are quantified by the second-order perturbation theory energy of stabilization, E(2). wisc.edu This value measures the energetic stabilization resulting from the delocalization of electron density from an occupied Lewis-type orbital (a donor) to an unoccupied non-Lewis-type orbital (an acceptor). wisc.edu A larger E(2) value indicates a stronger interaction. researchgate.net For this compound, significant interactions would be expected between the nitrogen lone pair (donor) and antibonding orbitals (acceptors) of adjacent C-H or C-C bonds, as well as interactions involving the π-system of the chlorobenzyl group. wisc.edu

The analysis also details the hybridization of the atomic orbitals contributing to bonds and lone pairs. q-chem.com For instance, it would define the specific sp-hybrid character of the nitrogen and carbon atoms within the amine and benzyl moieties.

Detailed Research Findings: Specific NBO analysis data, including stabilization energies (E(2)) and precise hybridizations for this compound, are not available in published computational studies located. Performing such an analysis would require dedicated quantum chemical calculations.

Spectroscopic Property Prediction

Computational methods can predict various spectroscopic properties, providing a theoretical spectrum that can aid in the interpretation of experimental data or serve as a reference where experimental data is unavailable.

Theoretical NMR Chemical Shift Prediction

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts (δ) is a valuable computational tool. Methods like the Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, can calculate the magnetic shielding tensors for each nucleus. nih.gov These are then converted into chemical shifts, typically referenced against a standard like Tetramethylsilane (TMS).

For this compound, theoretical calculations would predict the ¹H and ¹³C chemical shifts for each unique atom in the structure. The predicted values would be influenced by the electronic environment, including the inductive effects of the chlorine atom and the nitrogen, as well as the anisotropic effects from the benzene ring. msu.eduinflibnet.ac.in For example, the protons on the carbon adjacent to the nitrogen (the α-carbon) and the protons on the benzylic carbon would be expected to show significant deshielding. inflibnet.ac.in

Predicted ¹H and ¹³C NMR Chemical Shifts: A comprehensive, peer-reviewed theoretical NMR chemical shift prediction for this compound has not been identified in the surveyed literature. The table below is a hypothetical representation of how such data would be presented.

Table 1: Hypothetical Theoretical NMR Chemical Shift Data

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Benzyl CH₂ | Data not available | Data not available |

| Pentan-2-amine CH | Data not available | Data not available |

| Pentan-2-amine NH | Data not available | N/A |

| Aromatic CH (ortho to CH₂) | Data not available | Data not available |

| Aromatic CH (meta to CH₂) | Data not available | Data not available |

| Aromatic C-Cl | N/A | Data not available |

| Pentyl CH₃ (C1) | Data not available | Data not available |

| Pentyl CH₂ (C3) | Data not available | Data not available |

| Pentyl CH₂ (C4) | Data not available | Data not available |

Vibrational Frequency Calculations (IR, Raman)

Theoretical vibrational analysis computes the normal modes of vibration for a molecule in its optimized geometry. The frequencies of these modes correspond to peaks in the Infrared (IR) and Raman spectra. These calculations are fundamental for assigning experimentally observed vibrational bands to specific molecular motions, such as stretching, bending, or twisting of functional groups. core.ac.uk

For this compound, key vibrational modes would include the N-H stretch, C-H stretches (both aliphatic and aromatic), C-N stretch, C-Cl stretch, and various bending modes associated with the alkyl chain and the aromatic ring. Due to systematic errors in the harmonic approximation used in many calculations, the computed frequencies are often scaled by an empirical factor to improve agreement with experimental values. core.ac.uk

Calculated Vibrational Frequencies: Specific calculated IR and Raman frequencies for this compound are not present in the available scientific literature. A table of such findings would typically appear as follows.

Table 2: Representative Calculated Vibrational Frequencies (Hypothetical)

| Vibrational Mode | Functional Group | Calculated Frequency (cm⁻¹) |

|---|---|---|

| N-H Stretch | Amine | Data not available |

| C-H Stretch | Aromatic | Data not available |

| C-H Stretch | Aliphatic | Data not available |

| C=C Stretch | Aromatic Ring | Data not available |

| C-N Stretch | Amine | Data not available |

Electronic Excitation Energy Calculations (UV-Vis)

Time-Dependent Density Functional Theory (TD-DFT) is a common method for calculating the energies of electronic transitions, which correspond to the absorption of light in the Ultraviolet-Visible (UV-Vis) region of the electromagnetic spectrum. msu.edu These calculations yield the excitation energies and oscillator strengths for transitions from the ground state to various excited states. The transition with the highest oscillator strength typically corresponds to the maximum absorption wavelength (λmax). msu.edu

For this compound, the primary electronic transitions would likely be π → π* transitions within the chlorobenzyl ring and potentially n → σ* or n → π* transitions involving the nitrogen atom's non-bonding electrons. masterorganicchemistry.com The conjugation of the benzene ring is the dominant chromophore, and its absorption characteristics would be modified by the alkylamine and chloro substituents. msu.edu

Calculated Electronic Excitation Energies: Published computational studies detailing the theoretical UV-Vis spectrum, including excitation energies and corresponding λmax values for this compound, were not found.

Table 3: Hypothetical Electronic Transition Data

| Transition Type | Excitation Energy (eV) | Calculated λmax (nm) | Oscillator Strength (f) |

|---|---|---|---|

| HOMO → LUMO | Data not available | Data not available | Data not available |

| HOMO-1 → LUMO | Data not available | Data not available | Data not available |

Conformational Analysis and Energy Landscapes

The flexibility of the pentyl chain and the rotatable bonds connecting the amine and benzyl groups mean that this compound can exist in multiple conformations. Understanding the relative energies of these conformers is crucial for determining the molecule's preferred shape.

Potential Energy Surface Scans

A potential energy surface (PES) scan is a computational technique used to explore the conformational space of a molecule. researchgate.net This is done by systematically changing a specific geometric parameter, such as a dihedral angle, and calculating the molecule's energy at each step while allowing the remaining geometry to relax. researchgate.net

For this compound, PES scans would be performed by rotating around key single bonds, such as the C-N bond between the benzyl group and the nitrogen, and the C-N and C-C bonds of the pentyl chain. The resulting plot of energy versus dihedral angle reveals the locations of energy minima (stable conformers) and energy maxima (transition states between conformers). This information helps to identify the most stable, low-energy structures and the energy barriers required for conformational changes. researchgate.net

Research Findings: A detailed potential energy surface scan for this compound is not available in the reviewed literature. Such an investigation would be necessary to determine its conformational preferences and the rotational energy barriers between them.

Lack of Specific Research Data Precludes Detailed Computational Analysis of this compound

A comprehensive search for dedicated scientific literature providing in-depth computational and theoretical investigations of the chemical compound this compound has yielded insufficient specific data to construct a detailed and scientifically rigorous article as requested. While general principles of computational chemistry and studies on analogous molecular structures are available, specific research findings, including data on rotational barriers, conformational isomers, and detailed intermolecular interactions for this compound, are not present in the public domain.

The requested article outline necessitates a thorough examination of several key computational metrics, including:

Rotational Barriers and Conformational Isomers: A quantitative analysis of the energy barriers associated with the rotation around the C-N bonds and a characterization of the different spatial arrangements (conformers) of the molecule.

Intermolecular Interactions and Crystal Packing: Detailed descriptions of hydrogen bonding networks, the potential for halogen bonding due to the chlorine substituent, and pi-stacking interactions involving the aromatic ring, all of which would ideally be supported by crystallographic data or molecular modeling studies.

Reaction Mechanism Studies: Computational elucidation of reaction pathways, including the localization of transition states and analysis of the reaction coordinates for its formation or subsequent reactions.

The conducted searches did not uncover any published papers, databases, or scholarly articles containing this specific information for this compound. While general information on related compounds like N-benzylalkylamines and theoretical concepts such as halogen bonding and pi-stacking exists, applying this information directly to this compound without specific computational studies would be speculative and would not meet the required standard of a scientifically accurate and detailed article.

The creation of informative data tables, a key requirement of the request, is contingent on the availability of precise numerical data from such research. In its absence, any attempt to generate the specified content would lack the necessary empirical and theoretical foundation.

Therefore, until specific computational and theoretical research on this compound is conducted and published, it is not possible to generate the requested in-depth scientific article.

Computational and Theoretical Investigations

Kinetic and Thermodynamic Parameters of Reactions

A comprehensive search of scientific literature and chemical databases reveals a notable absence of published studies detailing the computational and theoretical investigations into the kinetic and thermodynamic parameters of reactions specifically involving N-(4-Chlorobenzyl)pentan-2-amine. While computational chemistry is a powerful tool for elucidating reaction mechanisms, predicting reaction rates, and determining the thermodynamic stability of reactants, transition states, and products, it appears that such in-depth studies have not been publicly documented for this particular compound.

Typically, computational investigations of this nature would involve the use of quantum mechanical methods, such as Density Functional Theory (DFT) or ab initio calculations, to model the reaction pathways. These calculations would provide crucial data, including activation energies (Ea), which quantify the energy barrier a reaction must overcome, and reaction enthalpies (ΔH), entropies (ΔS), and Gibbs free energies (ΔG), which describe the thermodynamic favorability of a reaction.

Such data is often presented in tabular format to allow for clear comparison and analysis. For instance, a hypothetical table detailing the kinetic and thermodynamic parameters for a reaction of this compound might look like this:

Hypothetical Data Table: Calculated Kinetic and Thermodynamic Parameters

| Reaction Pathway | Activation Energy (Ea) (kcal/mol) | Enthalpy of Reaction (ΔH) (kcal/mol) | Gibbs Free Energy of Reaction (ΔG) (kcal/mol) |

|---|---|---|---|

| N-dealkylation | Data not available | Data not available | Data not available |

| Aromatic hydroxylation | Data not available | Data not available | Data not available |

However, it is critical to reiterate that the above table is purely illustrative. Extensive searches have not yielded any specific numerical data to populate such a table for this compound. The lack of this information in the public domain prevents a detailed discussion of the kinetic and thermodynamic aspects of its reactivity based on computational studies. Future research in this area would be invaluable for a more complete understanding of the chemical behavior of this compound.

Chemical Reactivity and Mechanistic Investigations

Reactions of the Amine Moiety

The secondary amine group is the principal site of reactivity in N-(4-Chlorobenzyl)pentan-2-amine, readily engaging with a variety of electrophiles.

Nucleophilic Reactivity of the Secondary Amine

The nitrogen atom in this compound possesses a lone pair of electrons, making it a competent nucleophile. libretexts.orgbritannica.com Its reactivity is influenced by both electronic and steric factors. The pentyl group and the 4-chlorobenzyl group contribute steric bulk around the nitrogen, which can modulate its ability to attack sterically hindered electrophiles. masterorganicchemistry.com In general, secondary amines are strong nucleophiles, often more so than their primary amine counterparts due to the electron-donating effect of the alkyl groups. libretexts.org They readily react with electrophilic compounds such as alkyl halides in N-alkylation reactions to form tertiary amines. libretexts.orgbritannica.com

Acylation and Sulfonamidation Reactions

Secondary amines like this compound undergo N-acylation when treated with acylating agents such as acid chlorides or anhydrides to yield N,N-disubstituted amides. libretexts.orgorgoreview.comresearchgate.net This reaction proceeds via a nucleophilic acyl substitution mechanism. The amine's lone pair attacks the electrophilic carbonyl carbon of the acylating agent, forming a tetrahedral intermediate which then collapses, expelling the leaving group (e.g., chloride) to form the stable amide. orgoreview.com A base like pyridine (B92270) is often used to neutralize the HCl generated during the reaction. orgoreview.com

Similarly, sulfonamides are formed through the reaction of the amine with sulfonyl chlorides. libretexts.orgmsu.edu This reaction, known as sulfonamidation, is a reliable method for creating a stable linkage and is crucial in the synthesis of various compounds. acs.orgresearchgate.net The reaction mechanism is analogous to acylation. libretexts.org Recent advancements have explored electrochemical methods for the oxidative coupling of amines and thiols to form sulfonamides, offering an environmentally benign alternative. acs.orgtue.nl

Table 1: Representative Acylation and Sulfonamidation Reactions

| Reactant | Reagent | Product | Reaction Type |

|---|---|---|---|

| This compound | Acetyl Chloride (CH₃COCl) | N-(4-Chlorobenzyl)-N-(pentan-2-yl)acetamide | Acylation |

| This compound | Benzenesulfonyl Chloride (C₆H₅SO₂Cl) | N-(4-Chlorobenzyl)-N-(pentan-2-yl)benzenesulfonamide | Sulfonamidation |

Formation of Schiff Bases and Imines

The reaction of secondary amines with aldehydes and ketones differs significantly from that of primary amines. While primary amines form imines (often called Schiff bases), secondary amines like this compound react with carbonyl compounds to form enamines or iminium ions. libretexts.orgmasterorganicchemistry.comstudentdoctor.net

The reaction proceeds through the initial nucleophilic addition of the amine to the carbonyl carbon to form a carbinolamine intermediate. libretexts.org This is followed by the loss of water. However, because the nitrogen in the resulting intermediate lacks a proton to eliminate, a positive charge resides on the nitrogen, forming an iminium ion . wikipedia.orgchemistrysteps.com If the adjacent carbonyl carbon has a proton, this iminium ion can be deprotonated at the α-carbon to yield a neutral enamine. libretexts.orgchemistrysteps.com

The formation of the iminium cation is a reversible process. wikipedia.org These cations are valuable synthetic intermediates, susceptible to attack by nucleophiles or reduction to form tertiary amines. wikipedia.org

Oxidation Pathways and Mechanisms

The oxidation of secondary amines can lead to a variety of products depending on the oxidant and reaction conditions. researchgate.netrsc.org For secondary amines, N-oxidation can produce hydroxylamines, which can be further oxidized to nitrones. uomustansiriyah.edu.iq For N-benzylamines specifically, oxidation can be complex. Oxidizing agents like ruthenium tetroxide (RuO₄) can transform secondary amines into imines through a dehydrogenation process. researchgate.net Other studies show that oxidation can yield by-products like carbonyls and nitrones. rsc.org

The mechanism often involves the formation of radical intermediates. For instance, electrochemical oxidation can proceed via an aminium radical cation, which then reacts further. acs.orgtue.nl The presence of the benzyl (B1604629) group can also influence the reaction, with potential for oxidation at the benzylic C-H bond. researchgate.net

Hydrogenation and Dehydrogenation Studies

The N-benzyl group is a common protecting group for amines because it can be readily cleaved under reductive conditions, a reaction known as hydrogenolysis or debenzylation. mdma.chthieme-connect.com Catalytic transfer hydrogenation is an effective method for this transformation. Using a catalyst like palladium on carbon (Pd/C) in the presence of a hydrogen donor such as ammonium (B1175870) formate, the N-benzyl bond in a molecule like this compound would be cleaved to yield pentan-2-amine and toluene. mdma.chthieme-connect.com

This process is highly valuable in synthesis, allowing for the unmasking of the secondary amine. mdma.ch Recent studies have focused on developing more efficient catalytic systems, such as mixed catalysts of palladium and niobic acid-on-carbon, which can facilitate the reaction under milder conditions. nih.govacs.org

Conversely, dehydrogenation, the removal of hydrogen, can be used to form imines from secondary amines, as mentioned in the oxidation section. researchgate.net

Reactions Involving the Chlorobenzyl Moiety

The chlorobenzyl portion of the molecule is generally less reactive than the amine moiety. The chlorine atom is attached to an sp²-hybridized carbon of the benzene (B151609) ring, making it resistant to classical Sₙ1 and Sₙ2 nucleophilic substitution reactions. libretexts.org

However, under specific conditions, nucleophilic aromatic substitution (SₙAr) can occur. wikipedia.orgmasterorganicchemistry.com For an SₙAr reaction to proceed, the aromatic ring typically requires strong electron-withdrawing groups positioned ortho or para to the leaving group (in this case, the chlorine atom). libretexts.orgwikipedia.org The 4-chloro position does not have such activation from the pentylamino-methyl substituent, making standard SₙAr reactions unlikely.

Nevertheless, modern cross-coupling reactions catalyzed by transition metals (e.g., palladium, copper) could potentially be employed to substitute the chlorine atom. Reactions such as the Buchwald-Hartwig amination (forming a new C-N bond) or Suzuki coupling (forming a new C-C bond) could modify the chlorobenzyl ring, though this would require specific catalytic systems and reaction conditions. The chlorine atom could also be removed via reduction under harsh hydrogenolysis conditions, although cleavage of the N-benzyl bond is typically more facile.

Aromatic Substitution Reactions on the Chlorinated Phenyl Ring

The chlorobenzene (B131634) moiety of this compound is a potential site for nucleophilic aromatic substitution (SNAr) reactions. In these reactions, a nucleophile displaces the chloride ion on the aromatic ring. wikipedia.org Generally, aromatic rings are electron-rich and resistant to nucleophilic attack. However, the presence of electron-withdrawing groups can activate the ring towards such substitutions. youtube.com

The SNAr mechanism typically proceeds via an addition-elimination pathway, involving a negatively charged intermediate known as a Meisenheimer complex. wikipedia.org The stability of this intermediate is crucial for the reaction to proceed. Electron-withdrawing groups, especially those positioned ortho or para to the leaving group, stabilize the Meisenheimer complex through resonance, thereby facilitating the reaction. youtube.commasterorganicchemistry.com While the chloro group itself is an electron-withdrawing group, its activating effect is moderate. The reaction often requires forcing conditions, such as high temperatures and strong nucleophiles. youtube.com

For this compound, a strong nucleophile could potentially replace the chlorine atom. The reaction is generally less favorable than with rings bearing stronger activating groups like nitro groups. wikipedia.orgmasterorganicchemistry.com

Table 1: General Scheme for Nucleophilic Aromatic Substitution (SNAr)

| Reactant | Nucleophile (Nu⁻) | Conditions | Product |

| This compound | RO⁻, R₂N⁻, RS⁻ | Heat | N-(4-Nu-benzyl)pentan-2-amine |

Cross-Coupling Reactions (e.g., Suzuki, Sonogashira)

The carbon-chlorine bond on the phenyl ring serves as a handle for palladium-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This reaction would involve coupling the 4-chlorophenyl group of the molecule with an organoboron reagent, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. While aryl chlorides are generally less reactive than the corresponding bromides or iodides, advancements in catalyst systems, particularly those using bulky, electron-rich phosphine (B1218219) ligands, have enabled efficient coupling of aryl chlorides. thieme-connect.de

Sonogashira Coupling: This reaction couples the aryl chloride with a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst in the presence of a base, often an amine like triethylamine. nih.govorganic-chemistry.org This method provides a direct route to synthesizing aryl-alkyne structures. Similar to the Suzuki coupling, the reaction of aryl chlorides can be more challenging than that of other aryl halides, but specialized catalysts can promote the transformation effectively. organic-chemistry.orgresearchgate.net

Table 2: Potential Cross-Coupling Reactions

| Reaction Type | Coupling Partner | Catalyst System | Product Type |

| Suzuki Coupling | Aryl/Vinyl Boronic Acid | Pd catalyst (e.g., Pd(PPh₃)₄), Base | 4-Aryl/Vinyl substituted benzylamine (B48309) derivative |

| Sonogashira Coupling | Terminal Alkyne | Pd catalyst, Cu(I) co-catalyst, Base | 4-Alkynyl substituted benzylamine derivative |

Sequential cross-coupling reactions, such as an initial Sonogashira coupling followed by a Suzuki reaction on a molecule with multiple halide sites, have been demonstrated, showcasing the versatility of these methods. thieme-connect.de

Cleavage or Transformation of the Benzylic C-N Bond

The bond between the benzylic carbon and the nitrogen atom is susceptible to cleavage under various conditions, offering a pathway to de-benzylate the amine or otherwise transform the molecule.

Reductive Cleavage: Catalytic hydrogenolysis is a common method for cleaving benzylic C-N bonds. This reaction is typically carried out using hydrogen gas and a palladium catalyst (e.g., Pd/C). It results in the formation of pentan-2-amine and 4-chlorotoluene. Other reducing agents can also be employed. organic-chemistry.org

Oxidative Cleavage: Oxidative methods can also achieve C-N bond cleavage. For instance, treatment with certain oxidizing agents can lead to the formation of an imine or amide, which can then be hydrolyzed to release the primary amine. organic-chemistry.org

Photochemical Cleavage: Certain protecting groups are designed for photochemical removal. While the unsubstituted 4-chlorobenzyl group is not a standard photolabile group, related structures like the 3-(diethylamino)benzyl (DEABn) group have been studied for the photochemical release of amines via the direct breaking of the benzylic C-N bond. nih.gov This suggests that functionalization of the aromatic ring could potentially introduce photosensitivity.

Reactions of the Pentane (B18724) Chain

The pentane portion of the molecule, with its secondary amine and chiral center, offers further opportunities for chemical modification.

Functionalization of the Alkyl Chain

The N-H bond of the secondary amine can undergo a wide range of reactions, including alkylation, acylation, and sulfonylation, to introduce new functional groups. The adjacent alkyl chain is relatively unreactive, but radical halogenation could potentially introduce functionality, likely with low selectivity. Directed C-H activation, guided by the amine group, represents a more advanced strategy for selectively functionalizing the pentane chain.

Catalytic Applications in Organic Transformations

Amines and their derivatives are frequently used as catalysts or ligands in organic synthesis. While specific catalytic applications for this compound are not widely documented, its structure suggests potential uses.

The secondary amine could function as a base catalyst in various reactions. If resolved into its pure enantiomers, it could serve as a chiral ligand for transition metals in asymmetric catalysis or as a chiral organocatalyst. For example, similar compounds have been explored as catalysts in reactions like the reduction of nitro compounds. The combination of a chiral amine and a metal-coordinating aromatic ring could make it a candidate for a ligand in reactions requiring enantioselective control.

Use as a Ligand Precursor in Metal Catalysis

There is currently no available scientific literature that describes the use of this compound as a precursor for ligands in metal-catalyzed reactions. While N-alkylation and N-arylation reactions often employ transition metal catalysts with amine-based ligands, and N-benzyl amines can be synthesized or deprotected using metal catalysts such as iridium, ruthenium, and palladium, specific data for this compound in this context is absent. The electronic and steric properties imparted by the 4-chlorobenzyl and the pentan-2-yl groups could theoretically influence the coordination chemistry and catalytic activity of any derived metal complexes, but such complexes have not been reported.

Role in Organocatalytic Systems

Similarly, the role of this compound in organocatalytic systems is not documented in the current body of scientific research. Secondary amines are a well-established class of organocatalysts, often activating substrates through the formation of enamine or iminium ion intermediates. The specific structural features of this compound, a chiral secondary amine, suggest potential for applications in asymmetric organocatalysis. However, no studies have been published that investigate or confirm this potential.

Structure Property Relationships Excluding Biological/medical Aspects

Influence of Molecular Conformation on Chemical Reactivity

The three-dimensional arrangement of atoms, or conformation, of N-(4-Chlorobenzyl)pentan-2-amine plays a significant role in its chemical reactivity. The molecule's conformation is influenced by the rotation around its single bonds, leading to various spatial arrangements of the pentyl group and the chlorobenzyl group relative to the amine nitrogen.

The reactivity of the amine's lone pair of electrons can be affected by steric hindrance. wikipedia.org The bulky pentan-2-yl and 4-chlorobenzyl groups can physically obstruct the approach of reactants to the nitrogen atom. This steric bulk can slow down the rates of reactions, particularly those that involve direct attack at the nitrogen atom, such as in certain nucleophilic substitution or acylation reactions. wikipedia.org For instance, in SN2 reactions, bulky substituents on the amine may reduce reaction rates.

The conformation of the pentyl chain (whether it is in a more linear or a more branched arrangement near the nitrogen) and the orientation of the benzyl (B1604629) group can either shield or expose the nitrogen's lone pair, thereby modulating its availability for chemical reactions.

Electronic Effects of Substituents on Amine Basicity and Nucleophilicity

The basicity and nucleophilicity of the amine are primarily governed by the availability of the lone pair of electrons on the nitrogen atom. This is influenced by the electronic effects of the substituents attached to the nitrogen. chemistrysteps.comstudysmarter.co.uk

Electron-donating group: The pentan-2-yl group is an alkyl group, which acts as an electron-donating group through an inductive effect (+I). chemistrysteps.compharmaguideline.com This effect increases the electron density on the nitrogen atom, making the amine more basic than ammonia. Generally, the presence of more alkyl groups on the nitrogen increases the basicity of the amine. chemistrysteps.com

The net basicity of this compound is a balance of these opposing electronic effects. Compared to a simple dialkylamine, the presence of the 4-chlorobenzyl group is expected to make it a weaker base. Conversely, it is expected to be a stronger base than an aniline (B41778) derivative where the nitrogen is directly attached to the aromatic ring. chemistrysteps.com

| Amine | Substituent Effects | Expected Relative Basicity |

|---|---|---|

| Dibutylamine | Two electron-donating alkyl groups | High |

| This compound | One electron-donating alkyl group, one electron-withdrawing 4-chlorobenzyl group | Intermediate |

| N-Benzylamine | One electron-withdrawing benzyl group | Lower |

| Aniline | Nitrogen lone pair delocalized into the aromatic ring | Very Low |

Stereochemical Influence on Reaction Pathways and Selectivity

The presence of a chiral center at the second carbon of the pentyl group means that this compound can exist as two enantiomers: (R)-N-(4-Chlorobenzyl)pentan-2-amine and (S)-N-(4-Chlorobenzyl)pentan-2-amine. This stereochemistry can have a profound influence on the pathways and outcomes of chemical reactions. numberanalytics.comlumenlearning.com

When reacting with other chiral molecules or catalysts, the two enantiomers can exhibit different reaction rates and lead to different products. researchgate.net This is the basis of stereoselective synthesis, where one stereoisomer is formed in preference to another. For instance, in a reaction involving a chiral catalyst, the catalyst may form a more stable complex with one enantiomer of the amine, leading to a higher yield of the product from that enantiomer. numberanalytics.comnih.gov

If this compound is used as a reactant to create a new chiral center in a molecule, the existing stereocenter can direct the stereochemical outcome of the reaction, a process known as diastereoselective synthesis. lumenlearning.com The spatial arrangement of the groups around the existing chiral center can favor the approach of a reagent from a particular direction, leading to the preferential formation of one diastereomer over the other. numberanalytics.com

Correlation between Spectroscopic Signatures and Molecular Structure

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy:

Aromatic Protons: The protons on the 4-chlorobenzyl ring would typically appear as two doublets in the aromatic region (around 7.0-7.5 ppm) due to the symmetry of the para-substituted ring. ekb.eg

Benzyl CH₂: The two protons of the methylene (B1212753) group (CH₂) connecting the nitrogen to the phenyl ring would likely appear as a singlet or a multiplet around 3.5-4.5 ppm. ekb.eg

Alkyl Protons: The protons of the pentyl group would appear in the upfield region (around 0.8-3.0 ppm). The CH group attached to the nitrogen would be a multiplet, and the terminal CH₃ group would be a triplet. The other CH₂ and CH₃ groups would have their own characteristic splitting patterns.

N-H Proton: The proton on the amine nitrogen would appear as a broad singlet, the chemical shift of which can vary depending on concentration and solvent.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy:

Aromatic Carbons: The carbons of the chlorophenyl ring would show distinct signals in the aromatic region (around 120-140 ppm). The carbon bearing the chlorine atom would have a characteristic chemical shift. ekb.eg

Benzyl CH₂ Carbon: The carbon of the benzyl methylene group would appear around 40-50 ppm.

Alkyl Carbons: The five carbons of the pentyl chain would give rise to signals in the upfield region (around 10-60 ppm).

IR (Infrared) Spectroscopy:

N-H Stretch: A moderate to weak absorption band is expected in the region of 3300-3500 cm⁻¹ corresponding to the N-H stretching vibration of the secondary amine. ncert.nic.in

C-H Stretches: Aromatic C-H stretching bands would appear just above 3000 cm⁻¹, while aliphatic C-H stretching bands would be seen just below 3000 cm⁻¹.

C=C Stretch: Aromatic C=C stretching vibrations would result in one or more bands in the 1450-1600 cm⁻¹ region.

C-N Stretch: The C-N stretching vibration would likely appear in the 1020-1250 cm⁻¹ range.

C-Cl Stretch: A strong absorption corresponding to the C-Cl stretch is expected in the fingerprint region, typically around 1090-1015 cm⁻¹ for an aryl chloride.

Mass Spectrometry (MS):

Molecular Ion Peak: The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (211.73 g/mol ). The presence of chlorine would be indicated by a characteristic M+2 peak with an intensity of about one-third of the molecular ion peak, due to the natural abundance of the ³⁷Cl isotope.

Fragmentation Pattern: Common fragmentation pathways would include the cleavage of the C-N bonds. A prominent peak would be expected from the loss of the pentyl group, resulting in the 4-chlorobenzyl cation, or the loss of the 4-chlorobenzyl group, leading to the pentan-2-amine cation.

| Spectroscopic Technique | Functional Group | Expected Signature |

|---|---|---|

| ¹H NMR | Aromatic Protons (p-disubstituted) | ~7.0-7.5 ppm (two doublets) |

| ¹H NMR | Benzyl CH₂ | ~3.5-4.5 ppm |

| ¹H NMR | Alkyl Protons | ~0.8-3.0 ppm |

| ¹³C NMR | Aromatic Carbons | ~120-140 ppm |

| IR | N-H Stretch (Secondary Amine) | 3300-3500 cm⁻¹ (moderate-weak) |

| IR | C-Cl Stretch (Aryl) | ~1090-1015 cm⁻¹ (strong) |

| Mass Spectrometry | Molecular Ion (with Cl) | M⁺ and M+2 peaks (approx. 3:1 ratio) |

Analytical Method Development for Compound Detection and Characterization in Complex Matrices

Chromatographic Separation Techniques

Chromatographic methods are central to the analytical workflow for N-(4-Chlorobenzyl)pentan-2-amine, providing the necessary separation from matrix components and potential isomers. The choice between gas and liquid chromatography depends on the compound's volatility, thermal stability, and the nature of the sample matrix.

Gas chromatography is a viable technique for the analysis of this compound, given its potential for volatility. However, the presence of the polar amine group can lead to peak tailing and poor chromatographic performance on standard non-polar columns. Method development, therefore, often involves derivatization or the use of specialized columns to mitigate these effects.

Key considerations for GC method development include the selection of the stationary phase, temperature programming, and injector parameters. A mid-polarity column, such as one containing a phenyl- and cyanopropyl-substituted polysiloxane, can offer a good balance of interactions for this analyte. Temperature programming is optimized to ensure adequate separation from other volatile components in the sample extract while minimizing analysis time.

Challenges in GC analysis of amines include their basicity and potential for adsorption at active sites within the GC system. chromatographyonline.com The use of deactivated liners and columns is critical to obtaining symmetrical peak shapes and reproducible results. hpst.cz